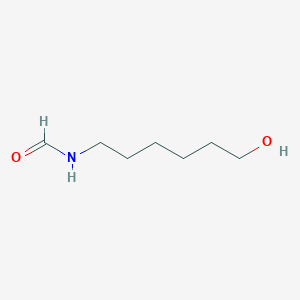![molecular formula C11H20O2Si B8566651 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one](/img/structure/B8566651.png)
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one
概述
描述
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pentynone backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the alkyne and ketone functionalities .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the production rate .
化学反应分析
Types of Reactions
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for desilylation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of hydroxyl derivatives after desilylation.
科学研究应用
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of bioactive molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of intermediates for drug candidates.
Industry: Applied in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one involves its ability to act as a protecting group for hydroxyl functionalities, thereby preventing unwanted side reactions during synthetic procedures. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. This compound also participates in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
Similar Compounds
- 5-((Tert-butyldimethylsilyl)oxy)pentanal
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 3-(Tert-butyldimethylsiloxy)propionaldehyde .
Uniqueness
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is unique due to its combination of an alkyne and ketone functionality, which provides a versatile platform for further chemical modifications. The presence of the tert-butyldimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C11H20O2Si |
|---|---|
分子量 |
212.36 g/mol |
IUPAC 名称 |
5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one |
InChI |
InChI=1S/C11H20O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h9H2,1-6H3 |
InChI 键 |
OGOAKANIFXVUAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C#CCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol](/img/structure/B8566570.png)
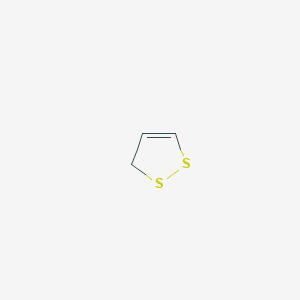
![Benzene, 1,1'-sulfonylbis[4-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8566588.png)
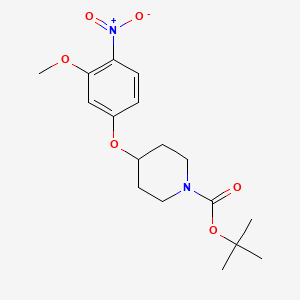
![4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B8566597.png)
![N-[4-(1,1-Dimethylethyl)phenyl]-5-methylisoxazol-4-yl-carboxamide](/img/structure/B8566600.png)
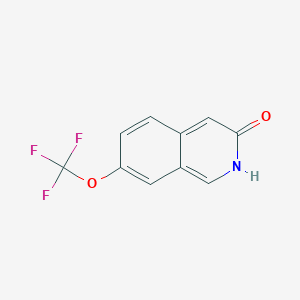
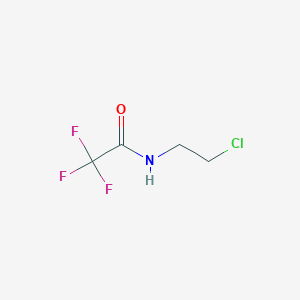
![8-[1,2,3]Triazol-2-yl-naphthalene-1-carboxylic acid](/img/structure/B8566629.png)

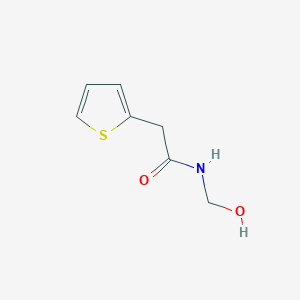
![(2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol](/img/structure/B8566665.png)
![1-[(2-Chlorophenyl)amino]acetone](/img/structure/B8566670.png)
